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molecular formula C13H9BrN2O2S B1521109 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-25-7

4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1521109
M. Wt: 337.19 g/mol
InChI Key: HSCQVANUQCLSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326987B2

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine (2 g) and sodium hydride (60% in mineral oil) (0.406 g) were added to DMF (30 ml) with stirring under nitrogen. After 15 min the reaction was cooled in an ice bath and benzenesulfonyl chloride (1.295 ml) was added. The reaction mixture was stirred in the ice bath for 30 min and then allowed to warm up to RT. Water (30 ml) was added and the precipitate collected by filtration to afford the title compound as an orange solid, 4.8 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.406 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.295 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[H-].[Na+].CN(C=O)C.[C:18]1([S:24](Cl)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:24]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)(=[O:26])=[O:25])[CH:9]=[CH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC=C2
Name
Quantity
0.406 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.295 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 15 min the reaction was cooled in an ice bath
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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